tert-butyldimethyl{2-methyl-4-[2-(trimethylsilyl)ethynyl]phenoxy}silane
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Overview
Description
tert-butyldimethyl{2-methyl-4-[2-(trimethylsilyl)ethynyl]phenoxy}silane is a versatile organosilicon compound. It is characterized by its unique structure, which includes a tert-butyl group, dimethylsilane, and a phenoxy group with a trimethylsilylethynyl substituent. This compound is widely used in various fields of scientific research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-dimethyl-[2-methyl-4-(2-trimethylsilylethynyl)phenoxy]silane typically involves the reaction of tert-butyl-dimethylsilyl chloride with 2-methyl-4-(2-trimethylsilylethynyl)phenol. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the silane group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-butyldimethyl{2-methyl-4-[2-(trimethylsilyl)ethynyl]phenoxy}silane undergoes various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The trimethylsilylethynyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
tert-butyldimethyl{2-methyl-4-[2-(trimethylsilyl)ethynyl]phenoxy}silane is utilized in various scientific research applications, including:
Biology: The compound is used in the modification of biomolecules for enhanced stability and reactivity.
Medicine: It is explored for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: The compound is employed in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl-dimethyl-[2-methyl-4-(2-trimethylsilylethynyl)phenoxy]silane involves its ability to form stable bonds with various functional groups. The tert-butyl and dimethylsilane groups provide steric hindrance, enhancing the stability of the compound. The trimethylsilylethynyl group can participate in various chemical reactions, making the compound highly versatile .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl-dimethylsilyl chloride: Used as a precursor in the synthesis of tert-butyl-dimethyl-[2-methyl-4-(2-trimethylsilylethynyl)phenoxy]silane.
Tert-butyl-dimethyl(2-propynyloxy)silane: Similar in structure but with a propynyloxy group instead of a phenoxy group.
Tert-butyl-dimethyl-[2-(4-vinyl-phenoxy)-ethoxy]-silane: Contains a vinyl-phenoxy group, offering different reactivity.
Uniqueness
tert-butyldimethyl{2-methyl-4-[2-(trimethylsilyl)ethynyl]phenoxy}silane is unique due to its combination of steric hindrance and reactivity. The trimethylsilylethynyl group provides a versatile site for further functionalization, making it valuable in various research applications.
Properties
IUPAC Name |
tert-butyl-dimethyl-[2-methyl-4-(2-trimethylsilylethynyl)phenoxy]silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30OSi2/c1-15-14-16(12-13-20(5,6)7)10-11-17(15)19-21(8,9)18(2,3)4/h10-11,14H,1-9H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTDAMSGNPODGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#C[Si](C)(C)C)O[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30OSi2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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